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Compound of Interest

Compound Name: Avidinorubicin

Cat. No.: B15565211

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge on
Avidinorubicin, a novel anthracycline. Due to the limited specific data on its synthesis and
derivatization, this document outlines the established isolation protocol, a proposed synthetic
strategy based on general anthracycline chemistry, and potential avenues for derivatization.

Introduction to Avidinorubicin

Avidinorubicin is a unique anthracycline antibiotic with the molecular formula C60H86N4022.
[1][2] It is distinguished from other anthracyclines by the presence of two units of a novel
aminosugar, avidinosamine, in place of the decilonitrose groups found in decilorubicin.[1] The
primary reported biological activity of Avidinorubicin is the inhibition of thrombin-induced
platelet aggregation.[1]

Table 1: Physicochemical Properties of Avidinorubicin
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Property Value Reference
Molecular Formula C60H86N4022 [1112]
Molecular Weight ~1214 g/mol [1]

Inhibition of thrombin-induced
Biological Activity platelet aggregation (IC50 = [1]
7.9 uM)

Isolation of Avidinorubicin from Streptomyces
avidinii
Avidinorubicin was first isolated from the cultured broth of Streptomyces avidinii.[1] The

following protocol is based on the published isolation procedure.

Experimental Protocol:

o Fermentation: Culture Streptomyces avidinii (strain NR0O576) in a suitable fermentation

medium.

o Extraction: After an appropriate incubation period, harvest the culture broth. Extract the broth
with butyl alcohol to partition Avidinorubicin into the organic phase.

o Concentration: Concentrate the butyl alcohol extract under reduced pressure to yield a crude

extract.
o Chromatography (Sephadex LH-20):

Dissolve the crude extract in a minimal amount of a suitable solvent.

o

o Load the dissolved extract onto a Sephadex LH-20 column.

o Elute the column with an appropriate solvent system to separate the components based

on size.

o Collect fractions and monitor for the presence of Avidinorubicin using a suitable
analytical technique (e.g., thin-layer chromatography or HPLC).
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e Preparative High-Performance Liquid Chromatography (HPLC):
o Pool the fractions containing Avidinorubicin from the Sephadex LH-20 chromatography.
o Concentrate the pooled fractions.

o Purify the concentrated sample using preparative HPLC with a suitable column and mobile

phase to obtain pure Avidinorubicin.

o Characterization: Confirm the identity and purity of the isolated Avidinorubicin using
analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR)

spectroscopy.
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Caption: Workflow for the isolation of Avidinorubicin.

Proposed Synthesis of Avidinorubicin

A detailed, confirmed synthesis protocol for Avidinorubicin has not yet been published.
However, a plausible synthetic route can be proposed based on established methods for the
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synthesis of other anthracycline glycosides. The key challenge lies in the synthesis of the novel

aminosugar, avidinosamine, and its stereoselective glycosylation to the aglycone.

Hypothetical Synthetic Workflow:

Synthesis of the Aglycone: The tetracyclic aglycone of Avidinorubicin would likely be
synthesized through a multi-step process, potentially involving a Diels-Alder reaction to
construct the core ring system, followed by functional group manipulations to install the
necessary hydroxyl and keto groups.

Synthesis of Avidinosamine Glycosyl Donor: The novel aminosugar, avidinosamine, would
need to be synthesized. This would likely start from a readily available carbohydrate
precursor and involve several steps of protecting group chemistry, stereoselective
introduction of the amino group, and activation of the anomeric position to create a suitable
glycosyl donor (e.g., a glycosyl halide or trichloroacetimidate).

Glycosylation: The avidinosamine glycosyl donor would then be coupled to the aglycone.
This is a critical step, and conditions would need to be carefully optimized to ensure the
desired stereoselectivity of the glycosidic bond.

Second Glycosylation: The process would be repeated to attach the second avidinosamine
unit.

Deprotection: Finally, all protecting groups would be removed to yield Avidinorubicin.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15565211?utm_src=pdf-body
https://www.benchchem.com/product/b15565211?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565211?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Aglycone Synthesis

]
- First Glycosylation »| Second Glycosylation » Deprotection Avidinorubicin

Avidinosamine Glycosyl
Donor Synthesis

Drug Action

Avidinorubicin
(or other anthracycline)

Cellular Effects
DNA Damage / Reactive Oxygen
Topoisomerase II Inhibition Species (ROS) Generation
Signaling Cascade

Stress-Activated
Kinases (e.g., ATM, ATR)

Downstream Effectors
(e.g., p53, caspases)

Cellular Outcome

Apoptosis Cell Cycle Arrest

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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